BenchChemオンラインストアへようこそ!

3-Iodobenzoate

Crystal Engineering Chiral Materials Supramolecular Chemistry

Select 3-Iodobenzoate (CAS 7229-06-3) for its unique meta-iodine position, which confers in vivo deiodination resistance and halogen-bond-driven supramolecular architectures that ortho/para isomers or non-iodinated benzoates cannot provide. This conjugate base is the definitive precursor for N-Succinimidyl 3-iodobenzoate (SIB) radioiodination—achieving 80–86% radiochemical yield and >2-fold higher receptor binding—and for chiral crystal engineering via achiral ammonium carboxylate salts. Ensure your research reproducibility by choosing the isomer validated for glycine N-acyltransferase metabolic tracing and multidimensional MOF propagation.

Molecular Formula C7H4IO2-
Molecular Weight 247.01 g/mol
CAS No. 7229-06-3
Cat. No. B1234465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzoate
CAS7229-06-3
Synonyms3-iodobenzoate
3-iodobenzoic acid
3-iodobenzoic acid, 123I-labeled
3-iodobenzoic acid, 131I-labeled
3-iodobenzoic acid, sodium salt
3-iodobenzoic acid, sodium salt, 131I-labeled
m-iodobenzoate
Molecular FormulaC7H4IO2-
Molecular Weight247.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)[O-]
InChIInChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyKVBWBCRPWVKFQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzoate (CAS 7229-06-3) for Radiohalogenation, Crystal Engineering, and Metabolic Tracing Applications


3-Iodobenzoate is an iodinated aromatic carboxylate conjugate base (C7H4IO2−, MW 247.01 g/mol) that serves as a versatile building block in radiopharmaceutical synthesis, supramolecular crystal engineering, and metabolic tracer studies [1]. The meta-substituted iodine atom imparts distinct halogen bonding capabilities and influences molecular recognition, while the carboxylate group enables conjugation to amines via activated esters [2]. Unlike non-iodinated benzoates or ortho/para isomers, 3-iodobenzoate exhibits a unique combination of electronic, steric, and metabolic properties that dictate its utility in specific applications [3].

Why 3-Iodobenzoate Cannot Be Replaced by Other Iodobenzoate Isomers or Non-Iodinated Benzoates


Positional isomerism and halogen substitution profoundly alter the physicochemical and biological behavior of benzoate derivatives. 2-Iodobenzoate (ortho) and 4-iodobenzoate (para) exhibit divergent renal metabolism and elimination pathways compared to the meta isomer, with 2-iodobenzoate excreted predominantly unchanged while 3- and 4-isomers undergo extensive glycine conjugation [1]. Non-iodinated benzoates lack the heavy atom required for halogen bonding in crystal engineering and the radioisotope incorporation essential for radiopharmaceutical tracing [2]. The meta-substituted iodine in 3-iodobenzoate confers unique resistance to in vivo deiodination, a critical property not shared by phenolic iodination methods or other halogenated benzoates [3]. These differences make simple substitution scientifically invalid.

3-Iodobenzoate Procurement: Quantified Evidence for Differentiation from Analogs and Alternatives


Crystal Engineering: Chiral Crystal Generation from Achiral 3-Iodobenzoate vs. Achiral Benzoate

In a direct head-to-head crystallographic comparison, 3-phenylpropylammonium 3-iodobenzoate (C9H14N+·C7H4IO2−) crystallizes in a chiral space group with helical hydrogen-bonded columns, whereas the non-iodinated analog 3-phenylpropylammonium benzoate packs centrosymmetrically as achiral columns [1]. The presence of the meta-iodine atom fundamentally alters the hydrogen-bonding pattern and supramolecular heterosynthon, enabling chiral crystal generation from achiral components—a property absent in the non-iodinated comparator [1].

Crystal Engineering Chiral Materials Supramolecular Chemistry

Radioiodination Reagent Yield: 3-Iodobenzoate vs. Direct Electrophilic Iodination of Tyrosine Residues

N-Succinimidyl 3-[*I]iodobenzoate ([*I]SIB) synthesized from its tin precursor STB via tert-butylhydroperoxide oxidation yields 80% radiochemical yield [1]. An alternative optimized solid-state exchange route yields 86±7% (n=8) radiochemical yield when heating at 90°C for 15 minutes with triethylamine [2]. In comparison, the conventional direct electrophilic iodination of tyrosine residues using iodogen yields only 45-65% labeling efficiency for α-MSH peptides [3]. Furthermore, [*I]SIB-derived radioiodinated proteins demonstrate considerably greater in vivo stability than those prepared by direct electrophilic methods [1].

Radiopharmaceutical Chemistry Protein Labeling Biotherapeutics

In Vivo Deiodination Resistance: 3-Iodobenzoate-Conjugated Peptides vs. Directly Iodinated Tyrosine Residues

Peptides labeled via N-succinimidyl 3-iodobenzoate (SIB) exhibit significantly greater in vivo inertness to deiodination compared to those labeled by direct electrophilic iodination of tyrosine residues. In mice bearing B-16 melanoma xenografts, [Nle4,d-Phe7,Lys11−(125I)IBA]-α-MSH (SIB-labeled) showed 19-40-fold lower activity concentrations in tissues that accumulate free iodide (thyroid and stomach) relative to [Tyr2(131I),Nle4,d-Phe7]-α-MSH (directly iodinated) [1]. The primary urinary catabolite of the SIB-labeled peptide was the lysine conjugate of iodobenzoic acid, whereas the directly iodinated peptide generated free radioiodide as the major catabolite, confirming the mechanism of enhanced stability [1].

Radiopharmaceuticals In Vivo Stability Dehalogenation

Target Receptor Binding Affinity: 3-Iodobenzoate-Conjugated Peptide vs. Directly Iodinated Peptide

Conjugation of [Nle4,d-Phe7]-α-MSH with N-succinimidyl 3-iodobenzoate (SIB) yields a labeled peptide with substantially higher target receptor binding affinity than the same peptide iodinated directly on a tyrosine residue. In vitro binding to murine B-16 melanoma cells was 34.1 ± 4.7% for the SIB-conjugated peptide versus 15.0 ± 0.1% for the directly iodinated comparator—more than a 2-fold increase [1]. The dissociation constant (KD) for the SIB-conjugated peptide was 10 ± 5 pM, which is more than 10-fold lower (higher affinity) than the 140 ± 14 pM observed for the conventionally labeled peptide [1].

Receptor Binding Melanoma Targeting α-MSH Analogs

Renal Metabolism and Elimination: 3-Iodobenzoate vs. 2-Iodobenzoate vs. 4-Iodobenzoate

Positional isomerism determines the metabolic fate of iodobenzoates in vivo. Using the perfused rat kidney in situ, 3-iodobenzoate and 4-iodobenzoate are eliminated primarily as metabolites (via glycine conjugation to hippuric acid derivatives), whereas 2-iodobenzoate is excreted mostly as the unchanged parent compound [1]. Quantitatively, all three isomers achieved 95-105% recovery of administered dose within 24 hours, but metabolite profiling revealed that unchanged iodobenzoic acids constitute a minor fraction of total excretion for the meta and para isomers, while the ortho isomer remains largely unconjugated [1].

Pharmacokinetics Renal Metabolism Metabolic Tracing

Halogen Bonding Network Propagation: 3-Iodobenzoate vs. Non-Iodinated Carboxylates

3-Iodobenzoate acts as a halogen bond donor in copper(II) paddlewheel complexes [Cu2(3-Ibz)4(L)2], enabling orthogonal network propagation not achievable with non-iodinated benzoate ligands. In five out of seven crystal structures reported, halogen bonds involving the iodobenzoate ligands are formed, propagating networks in directions orthogonal to those involving the axial ligands [1]. Non-iodinated benzoates lack the polarized iodine atom required for this directional non-covalent interaction, restricting network dimensionality [1].

Halogen Bonding Coordination Chemistry Crystal Engineering

High-Value Application Scenarios for 3-Iodobenzoate Based on Quantitative Differentiation Evidence


Radiopharmaceutical Conjugation Reagent for Targeted Peptide Imaging and Therapy

N-Succinimidyl 3-iodobenzoate (SIB) is the preferred prosthetic group for radioiodinating peptides lacking tyrosine residues, or when superior in vivo stability is required. The 80-86% radiochemical yield [1], >2-fold higher receptor binding affinity (34.1% vs 15.0%) [2], and 19-40-fold reduced free iodide accumulation [2] collectively establish SIB as the reagent of choice for developing tumor-targeting radiopharmaceuticals, particularly for melanoma (α-MSH analogs) and other receptor-expressing cancers.

Crystal Engineering for Chiral Solid-State Materials Synthesis

3-Iodobenzoate enables the generation of chiral crystalline materials from achiral ammonium carboxylate salts, a property not shared by non-iodinated benzoates [3]. This capability supports the rational design of chiral supramolecular architectures for applications in enantioselective separation, non-linear optics, and chiral catalysis. Researchers should select 3-iodobenzoate over unsubstituted benzoate when helical hydrogen-bonded columns and chiral space group packing are desired.

Coordination Polymer Design Requiring Orthogonal Halogen Bonding

For constructing higher-dimensionality metal-organic frameworks and coordination polymers, 3-iodobenzoate provides directional halogen bonding that propagates networks in directions orthogonal to classical coordination bonds, as demonstrated in Cu(II) paddlewheel complexes [4]. This property is absent in non-iodinated carboxylates, making 3-iodobenzoate the ligand of choice for multidimensional supramolecular network engineering.

Metabolic Tracer Studies of Glycine Conjugation Pathways

The distinct renal handling of 3-iodobenzoate, characterized by extensive glycine conjugation to hippuric acid derivatives, positions it as a specific probe for studying phase II conjugation metabolism [5]. In contrast, 2-iodobenzoate is excreted largely unchanged, making 3-iodobenzoate the appropriate isomer for investigations focused on glycine N-acyltransferase activity and related detoxification pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.